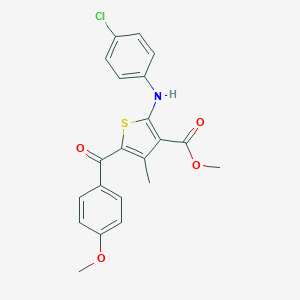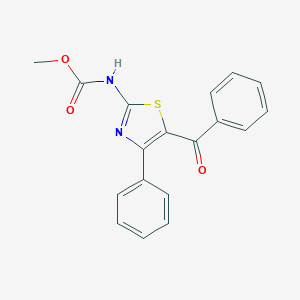
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate, also known as CHOB or Chloro-HO-ABA-Me, is a chemical compound that has attracted a lot of attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of 4-oxobutanoic acid and has a molecular weight of 296.71 g/mol.
Applications De Recherche Scientifique
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been extensively studied for its potential applications in various fields. One of the most significant applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is in the development of new drugs. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been found to possess anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its simplicity of synthesis, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its relatively poor solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. One area of interest is the development of new drugs based on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate and its effects on various signaling pathways in cells. Additionally, further research is needed to explore the potential applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate in the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate involves the reaction between 3-chloro-4-hydroxyaniline and methyl 4-oxobutanoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
Propriétés
Formule moléculaire |
C11H12ClNO4 |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-17-11(16)5-4-10(15)13-7-2-3-9(14)8(12)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
Clé InChI |
OKMVZUHZVMAFOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
SMILES canonique |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)



methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

methanone](/img/structure/B281933.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)